1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique pyrazole structure, which consists of a five-membered ring containing two nitrogen atoms. The molecular formula for this compound is C17H15N3O4, and it has a molecular weight of 325.32 g/mol. This compound features various functional groups, including a carboxylic acid and nitro group, contributing to its chemical reactivity and biological properties .
These reactions make 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid a versatile building block in organic synthesis .
Compounds containing the pyrazole moiety are known for their diverse biological activities. Research indicates that 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits:
The synthesis of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
The unique properties of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid make it suitable for various applications:
Interaction studies involving 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid focus on:
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts .
Several compounds share structural similarities with 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
4-Benzoyl-1-(3-nitrophenyl)-5-phenyldihydro-pyrazole | C23H15N3O5 | Contains benzoyl group | Antimicrobial, anti-inflammatory |
5-Oxo-1-phenyldihydro-pyrazole | C17H15N3O2 | Oxo group instead of carboxylic acid | Antitumor activity |
4-Methylpyrazole | C4H6N2 | Simple pyrazole structure | Used as an inhibitor in biochemical assays |
The presence of both a nitro group and a carboxylic acid in 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid distinguishes it from these compounds, enhancing its potential biological activity and applications .